molecular formula C12H21IO2 B15242452 2-{[(2-Iodocyclohexyl)oxy]methyl}oxane

2-{[(2-Iodocyclohexyl)oxy]methyl}oxane

Katalognummer: B15242452
Molekulargewicht: 324.20 g/mol
InChI-Schlüssel: CPCQMWUCDDRGLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(2-Iodocyclohexyl)oxy]methyl}oxane is a chemical compound with the molecular formula C12H21IO2 and a molecular weight of 324.19 g/mol . It is characterized by the presence of an iodocyclohexyl group attached to an oxane ring through an oxymethyl linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Iodocyclohexyl)oxy]methyl}oxane typically involves the reaction of 2-iodocyclohexanol with an appropriate oxane derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(2-Iodocyclohexyl)oxy]methyl}oxane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-{[(2-Iodocyclohexyl)oxy]methyl}oxane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{[(2-Iodocyclohexyl)oxy]methyl}oxane involves its interaction with specific molecular targets and pathways. The iodocyclohexyl group can interact with various enzymes and receptors, leading to changes in their activity. The oxane ring may also play a role in modulating the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{[(2-Bromocyclohexyl)oxy]methyl}oxane
  • 2-{[(2-Chlorocyclohexyl)oxy]methyl}oxane
  • 2-{[(2-Fluorocyclohexyl)oxy]methyl}oxane

Uniqueness

2-{[(2-Iodocyclohexyl)oxy]methyl}oxane is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain research applications .

Eigenschaften

Molekularformel

C12H21IO2

Molekulargewicht

324.20 g/mol

IUPAC-Name

2-[(2-iodocyclohexyl)oxymethyl]oxane

InChI

InChI=1S/C12H21IO2/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h10-12H,1-9H2

InChI-Schlüssel

CPCQMWUCDDRGLB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(C1)OCC2CCCCO2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.